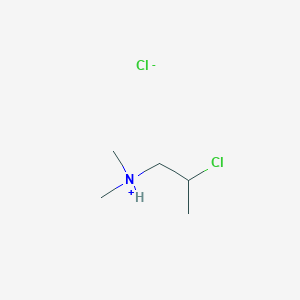
2,4-Dichloro-5-nitropyridine
Vue d'ensemble
Description
2,4-Dichloro-5-nitropyridine is a chemical compound that plays a significant role in various chemical reactions and analyses due to its distinct molecular structure and properties. This compound is of interest in the field of chemistry for its potential applications in synthesis and materials science.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves multiple steps, including chlorination, nitration, and functional group modifications. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the complexity and specificity of synthesizing nitropyridine derivatives (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure of nitropyridine compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Investigations include vibrational, electronic, NBO, and NMR analyses, offering insights into the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials (Velraj et al., 2015).
Chemical Reactions and Properties
Nitropyridine derivatives undergo a range of chemical reactions, including substitutions, which allow for the introduction of various functional groups. The reactivity of these compounds can be attributed to their nitro and chloro substituents, which act as reactive sites for further chemical modifications. Studies on substitution reactions of nitropyridines highlight their versatility in organic synthesis (Bakke & Sletvold, 2003).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of nitro and chloro groups affects the compound's polarity and hence its solubility in various solvents. The crystal and molecular structures, determined through X-ray diffraction studies, reveal details about the compound's solid-state properties and molecular interactions (Shafer et al., 2018).
Applications De Recherche Scientifique
Synthèse organique
2,4-Dichloro-5-nitropyridine: est un intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans le couplage de Suzuki–Miyaura , une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée. La réactivité de ce composé permet la création de divers réactifs borés adaptés à des conditions de couplage spécifiques.
Développement pharmaceutique
Dans l'industrie pharmaceutique, This compound joue un rôle crucial en tant qu'intermédiaire dans la synthèse des inhibiteurs de la stéaroyl-CoA désaturase (SCD) . Ces inhibiteurs sont importants pour leur potentiel à traiter les maladies métaboliques. De plus, il est utilisé dans la préparation des inhibiteurs de la Rho-kinase, qui présentent une activité antihypertensive .
Science des matériaux
Les propriétés du composé sont exploitées en science des matériaux, en particulier dans le développement de matériaux optiques non linéaires (NLO) . Il est utilisé dans la synthèse de monocristaux organiques, qui sont essentiels pour les applications laser de haute puissance en raison de leur excellente transmission optique et de leur stabilité thermique .
Recherche agricole
This compound: n'est pas directement utilisé en agriculture; cependant, son analogue structurel, acide 2,4-dichlorophénoxyacétique (2,4-D), est un herbicide largement utilisé . La recherche sur le 2,4-D peut fournir des informations sur le comportement environnemental et la biodégradation microbienne des composés apparentés.
Génie chimique
En génie chimique, ce composé est apprécié pour son rôle dans la synthèse de divers produits chimiques. Sa stabilité et sa réactivité dans différentes conditions en font une substance clé dans le développement de nouveaux procédés chimiques .
Biochimie
En biochimie, This compound est utilisé comme réactif biochimique. Il est impliqué dans la synthèse en phase solide des diaminopurines , qui sont des composés d'intérêt en raison de leur rôle dans la recherche sur les acides nucléiques et de leurs applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.
Mode of Action
It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, this compound may alter lipid metabolism, leading to changes in cell function and physiology.
Biochemical Pathways
This compound affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.
Result of Action
The result of the action of this compound is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .
Safety and Hazards
2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Orientations Futures
2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .
Relevant Papers Several papers have been published on the synthesis and properties of this compound . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of this compound.
Propriétés
IUPAC Name |
2,4-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQUMDJUUBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483644 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4487-56-3 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)








![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)


